Leucine, N-(1-oxobutyl)-
CAS No.: 195060-95-8
Cat. No.: VC0223481
Molecular Formula: C10H19NO3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 195060-95-8 |
|---|---|
| Molecular Formula | C10H19NO3 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Properties
N-Butanoyl-L-leucine is characterized by the addition of a butanoyl group to the amino terminus of L-leucine. This modification significantly alters the compound's properties while maintaining the core amino acid structure.
Basic Identification Data
| Property | Description |
|---|---|
| PubChem CID | 42255792 |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| IUPAC Name | (2S)-2-(butanoylamino)-4-methylpentanoic acid |
| Common Synonyms | N-Butanoyl-L-leucine, L-Leucine, N-(1-oxobutyl)- |
| Chemical Class | N-acyl-alpha amino acid |
Structural Characteristics
The structure of N-butanoyl-L-leucine consists of the amino acid leucine with a butanoyl group (CH₃CH₂CH₂CO-) attached to the nitrogen atom of the amino group. This N-acylation transforms the primary amine of leucine into an amide bond, while retaining the carboxylic acid functionality. The compound maintains the chiral center at the alpha carbon with S-configuration (L-form).
Synthesis Methods
Several approaches can be employed for the synthesis of N-butanoyl-L-leucine, primarily involving the selective acylation of the amino group of L-leucine.
Direct Acylation Method
The most straightforward approach involves direct acylation of L-leucine using butanoyl chloride or butyric anhydride.
| Reagent | Reaction Conditions | Catalyst/Base | Yield |
|---|---|---|---|
| Butanoyl chloride | pH 7.5-10, 5-30°C | Sodium hydroxide | 80-95% |
| Butyric anhydride | pH 7.5-10, 5-30°C | Potassium hydroxide | 85-92% |
The synthesis typically follows this reaction pathway:
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L-leucine is suspended in water
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pH is adjusted to 7.5-10 using inorganic alkali (sodium or potassium hydroxide)
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Butanoyl chloride or butyric anhydride is added dropwise at controlled temperature
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After completion, the reaction mixture is acidified to pH 2.0-2.5
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The product is isolated by filtration, washing, and drying
Similar methods used for N-acetyl-leucine synthesis can be adapted for N-butanoyl-leucine, as shown in the patent literature for N-acylated amino acids .
Membrane Transport and Pharmacokinetic Properties
Transporter Utilization
N-acylation of leucine fundamentally changes how the molecule interacts with cellular transport systems. While leucine itself is primarily transported by L-type amino acid transporters (LAT1), N-acylated derivatives typically utilize different transport mechanisms.
| Transporter | Substrate | Relative Affinity | Tissue Distribution |
|---|---|---|---|
| LAT1 (SLC7A5) | L-leucine | High | Brain, spleen, activated lymphocytes |
| MCT1 | N-acylated leucine derivatives | Medium | Ubiquitous |
| OAT1/OAT3 | N-acylated leucine derivatives | Medium-high | Kidney, liver |
Research on N-acetyl-leucine has demonstrated that acetylation transforms leucine from a substrate of LAT1 into a substrate of organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) . The butanoyl derivative likely follows similar transport patterns, with the longer acyl chain potentially affecting binding affinity and transport kinetics.
Metabolic Transformation
Once inside cells, N-butanoyl-L-leucine may undergo enzymatic hydrolysis to release L-leucine and butyric acid. This process effectively makes N-butanoyl-L-leucine a prodrug for leucine delivery, potentially bypassing rate-limiting transport steps for leucine itself .
Leucine-Related Metabolic Pathways
As a derivative of leucine, N-butanoyl-L-leucine may influence leucine-associated metabolic pathways, particularly after hydrolysis to release leucine. L-leucine is known to:
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Stimulate protein synthesis through mTORC1 signaling pathway activation
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Enhance branched-chain amino acid metabolism
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Influence insulin sensitivity and glucose metabolism
The acylated form may modify these activities by:
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Altering the pharmacokinetics of leucine delivery
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Changing tissue distribution via different transport mechanisms
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Providing more sustained release of leucine
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Potentially adding activity from the butanoyl group itself
Research Applications and Future Directions
Fragment-Based Drug Discovery
N-butanoyl-L-leucine represents an interesting chemical fragment for medicinal chemistry applications. Its structural similarity to N-acylated leucine derivatives that have shown promising biological activities makes it valuable in fragment-based ligand discovery approaches .
Metabolic Research
The unique properties of N-acylated leucine derivatives make them valuable tools for studying:
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Membrane transport mechanisms
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Amino acid metabolism
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Protein synthesis regulation
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Metabolic disease pathways
Analytical Characterization
Proper identification and quality assessment of N-butanoyl-L-leucine typically employs several analytical techniques:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the standard approach for purity determination of N-acylated amino acids:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
| Detection | UV (210-220 nm) and/or mass spectrometry |
| Retention Time | Longer than leucine due to increased hydrophobicity |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation:
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¹H NMR shows characteristic signals for the butanoyl methylene and methyl groups
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¹³C NMR confirms the presence of the amide carbonyl carbon
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